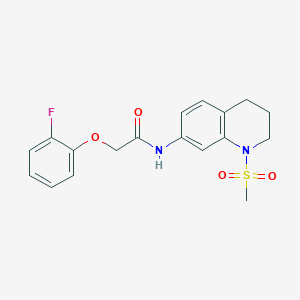

2-(2-fluorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide

Description

2-(2-Fluorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide is a synthetic acetamide derivative featuring a fluorophenoxy moiety linked to a quinoline scaffold substituted with a methylsulfonyl group. The compound’s structure combines electron-withdrawing (fluorine, sulfonyl) and aromatic (quinoline, phenoxy) groups, which may enhance its binding affinity to biological targets such as monoamine oxidases (MAOs) or acetylcholinesterases (AChE/BChE) .

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c1-26(23,24)21-10-4-5-13-8-9-14(11-16(13)21)20-18(22)12-25-17-7-3-2-6-15(17)19/h2-3,6-9,11H,4-5,10,12H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPINRUKMWMLNPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide (commonly referred to as "the compound") has attracted significant attention in pharmacological research due to its unique chemical structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C15H16FNO3S

- Molecular Weight : 301.36 g/mol

- IUPAC Name : this compound

Research indicates that the compound interacts with specific molecular targets in biological systems, including enzymes and receptors involved in various pathways. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play a role in inflammatory responses and cancer progression.

- Receptor Modulation : It could modulate receptor activities, impacting cellular signaling pathways associated with disease states.

Anticancer Properties

Several studies have investigated the anticancer potential of the compound. For instance:

- Cell Line Studies : In vitro assays using cancer cell lines demonstrated that the compound exhibits cytotoxic effects, reducing cell viability at micromolar concentrations. The IC50 values ranged from 10 to 20 µM depending on the cell type.

- Mechanistic Insights : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- Cytokine Inhibition : Research indicated that treatment with the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages.

- Animal Models : In vivo studies using rodent models of inflammation showed that administration of the compound resulted in decreased swelling and pain response.

Case Studies

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported that this compound exhibited selective toxicity towards breast cancer cell lines while sparing normal cells. This selectivity was attributed to differential expression of drug transporters .

- Inflammation Model Study : In a model of acute inflammation induced by carrageenan, administration of the compound led to a significant reduction in paw edema compared to controls, indicating its potential as an anti-inflammatory agent .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C15H16FNO3S |

| Molecular Weight | 301.36 g/mol |

| Anticancer IC50 | 10 - 20 µM |

| Cytokine Reduction | TNF-alpha, IL-6 |

| Animal Model Effect | Reduced paw edema |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:

*Estimated based on structural similarity to Y300-0204 .

Key Observations:

Structural Diversity: The target compound’s 1-methylsulfonyl-3,4-dihydroquinoline group distinguishes it from analogs with pyridazinone (e.g., FPR2 agonist ) or pyrazoloquinoxaline (e.g., MAO-A inhibitor ) cores. The sulfonyl group may enhance metabolic stability compared to methoxy or chloro substituents . Fluorophenoxy moieties are shared with Y300-0204 , suggesting similar lipophilicity (logP ~3.1), which is favorable for blood-brain barrier penetration in CNS-targeted therapies.

Biological Activity: While direct data on the target compound is lacking, its quinoline scaffold aligns with MAO and AChE inhibitors reported in acetamide derivatives . For example, pyrazoloquinoxaline-based analogs exhibit MAO-A selectivity (IC50 = 0.028 µM), whereas benzothiazole derivatives (e.g., patent compounds ) may prioritize structural novelty over target specificity. The FPR2 agonist in demonstrates the role of pyridazinone rings in receptor activation, a feature absent in the target compound.

Crystal structure studies of dichlorophenyl-pyrazolone acetamides reveal hydrogen-bonding patterns (R₂²(10) dimers) that stabilize solid-state packing, which may influence bioavailability in the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.